1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula and a molecular weight of 175.19 g/mol. This compound is classified as a pyrazole derivative, specifically featuring a pyridazine moiety. Its IUPAC name is 2-methyl-5-pyridazin-4-ylpyrazol-3-amine, and it is recognized for its potential applications in medicinal chemistry due to its unique structural properties.
The synthesis of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine typically involves several key steps:
For example, one synthetic route may involve the reaction of 3-amino-1-methylpyrazole with a pyridazine derivative under basic conditions, resulting in the formation of the target compound through cyclization and subsequent amination processes .
The molecular structure of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine can be visualized as follows:
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 175.19 g/mol |
InChI | InChI=1S/C8H9N5/c1-13-8(9)4... |
SMILES | CN1C(=CC(=N1)C2=CN=NC=C2)N |
Appearance | Powder |
The presence of nitrogen atoms contributes to the compound's polar characteristics, which may influence its solubility and reactivity .
1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine can participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced biological activity .
The mechanism of action for compounds like 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine often involves:
The compound's reactivity is influenced by its functional groups, making it suitable for various chemical transformations that can lead to biologically active derivatives .
1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine has several scientific uses:
Research continues to explore its efficacy and safety in therapeutic applications, highlighting its importance in drug discovery efforts .
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3